molecular formula C14H25NaO7S B13422340 Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester

Cat. No.: B13422340
M. Wt: 360.40 g/mol
InChI Key: ZVJGBVLYHIYGQE-UHFFFAOYSA-M
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Description

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester is a chemical compound with the molecular formula C14H25NaO7S. It is a derivative of Disodium Mono(2-ethylhexyl) Sulfosuccinate, which is commonly used as a surfactant and emulsifier in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester typically involves the esterification of 4-(2-Ethylhexyl) 2-Sulfobutanedioic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation and crystallization processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.

    Biology: Employed in cell culture studies to enhance the solubility of hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets include cell membranes and other hydrophobic surfaces, where it can disrupt lipid bilayers and enhance permeability .

Comparison with Similar Compounds

Similar Compounds

    Disodium Mono(2-ethylhexyl) Sulfosuccinate: A closely related compound with similar surfactant properties.

    Sodium Dodecyl Sulfate: Another surfactant commonly used in laboratory and industrial applications.

    Sodium Lauryl Ether Sulfate: Widely used in personal care products as a foaming agent.

Uniqueness

Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring the solubilization of hydrophobic compounds in aqueous environments .

Properties

Molecular Formula

C14H25NaO7S

Molecular Weight

360.40 g/mol

IUPAC Name

sodium;1-ethoxy-4-(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C14H26O7S.Na/c1-4-7-8-11(5-2)10-21-13(15)9-12(22(17,18)19)14(16)20-6-3;/h11-12H,4-10H2,1-3H3,(H,17,18,19);/q;+1/p-1

InChI Key

ZVJGBVLYHIYGQE-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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